molecular formula C14H19N9O3 B1211077 N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide CAS No. 114139-02-5

N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide

Cat. No.: B1211077
CAS No.: 114139-02-5
M. Wt: 361.36 g/mol
InChI Key: WISSDOJERIUENW-UHFFFAOYSA-N
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Description

Di-imidazole lexitropsin is a member of the lexitropsin family, which are semi-synthetic DNA-binding ligands. These compounds are structural analogs of natural antibiotics such as netropsin and distamycin. Di-imidazole lexitropsin specifically binds to the minor groove of DNA with high sequence selectivity, forming complexes that can distinguish between different base pairs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-imidazole lexitropsin involves the formation of imidazole rings, which are key components of the molecule. Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods that allow for the formation of substituted imidazoles under mild conditions. One such method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of di-imidazole lexitropsin may involve the use of green chemistry techniques to ensure sustainability. Methods such as microwave irradiation, ultrasound irradiation, and ball milling have been employed to synthesize imidazole derivatives with high yields, low waste, and short reaction times .

Chemical Reactions Analysis

Types of Reactions: Di-imidazole lexitropsin undergoes various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazole-2-carboxaldehyde.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: Substitution reactions can introduce different functional groups onto the imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Imidazole-2-carboxaldehyde.

    Reduction: Imidazole amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Di-imidazole lexitropsin has a wide range of scientific research applications:

Mechanism of Action

Di-imidazole lexitropsin exerts its effects by binding to the minor groove of DNA. The imidazole rings interact with the guanine bases in the DNA, forming hydrogen bonds and van der Waals interactions. This binding disrupts the normal function of the DNA, inhibiting processes such as transcription and replication. The molecular targets include specific DNA sequences, and the pathways involved are related to gene expression and cell proliferation .

Comparison with Similar Compounds

    Netropsin: A natural antibiotic that binds to the minor groove of DNA.

    Distamycin: Another natural antibiotic with similar DNA-binding properties.

    Hoechst 33258: A synthetic dye that binds to the minor groove of DNA.

Comparison: Di-imidazole lexitropsin is unique in its high sequence selectivity and ability to form stable complexes with DNA. Unlike netropsin and distamycin, which have broader binding affinities, di-imidazole lexitropsin can distinguish between different base pairs with greater precision. Hoechst 33258, while also binding to the minor groove, is primarily used as a fluorescent dye and lacks the same level of sequence specificity .

Properties

CAS No.

114139-02-5

Molecular Formula

C14H19N9O3

Molecular Weight

361.36 g/mol

IUPAC Name

N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide

InChI

InChI=1S/C14H19N9O3/c1-22-5-9(18-7-24)19-12(22)14(26)21-10-6-23(2)11(20-10)13(25)17-4-3-8(15)16/h5-7H,3-4H2,1-2H3,(H3,15,16)(H,17,25)(H,18,24)(H,21,26)

InChI Key

WISSDOJERIUENW-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC=O

Canonical SMILES

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC=O

Synonyms

di-imidazole lexitropsin

Origin of Product

United States

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